{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a pyrazole ring, and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the coupling with the cyclohexyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[({2-[3-(4-HYDROXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID
- 2-{1-[({2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID
Uniqueness
Compared to similar compounds, 2-{1-[({2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}AMINO)METHYL]CYCLOHEXYL}ACETIC ACID stands out due to the presence of the methoxy group on the phenyl ring. This modification can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H29N3O4/c1-15-18(21(25-24-15)16-6-8-17(29-2)9-7-16)12-19(26)23-14-22(13-20(27)28)10-4-3-5-11-22/h6-9H,3-5,10-14H2,1-2H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
WWJGEMJYBNYHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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